4-Bromo-3'-chloro-4'-fluorobenzophenone
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Overview
Description
4-Bromo-3’-chloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H7BrClFO . It is a derivative of benzophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl rings. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Mechanism of Action
In a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom from the benzylic position of the compound to form succinimide .
In nucleophilic substitution reactions, a nucleophile can attack the carbon at the benzylic position, causing the bromine atom to leave and form a bromide anion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-chloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromobenzoyl chloride with 3-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-3’-chloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-chloro-4’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are common reducing agents.
Major Products:
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
4-Bromo-3’-chloro-4’-fluorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Bromo-4-fluorobenzene
- 3-Bromo-4-chlorobenzotrifluoride
- 3-Bromo-4’-fluorobenzophenone
Comparison: 4-Bromo-3’-chloro-4’-fluorobenzophenone is unique due to the presence of three different halogen atoms on the phenyl rings, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater specificity in enzyme inhibition studies .
Properties
IUPAC Name |
(4-bromophenyl)-(3-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYMBAWHXLZCAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220160 |
Source
|
Record name | Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-13-4 |
Source
|
Record name | Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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